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Compound of Interest

Compound Name: Methyl 4-cyclopropylnicotinate

Cat. No.: B13130142

Get Quote

Executive Summary
Methyl 4-cyclopropylnicotinate (CAS: N/A for specific ester, related acid CAS: 106635-86-3)

is a critical heterocyclic building block in medicinal chemistry. It serves as a privileged scaffold

in the development of kinase inhibitors (e.g., p38 MAP kinase, PDE4 inhibitors) and GPCR

ligands. The introduction of the cyclopropyl group at the C4 position of the pyridine ring

provides unique conformational restriction and metabolic stability compared to isopropyl or

ethyl analogs, while the C3-methyl ester serves as a versatile handle for downstream amidation

or reduction.

This guide details the optimal synthetic route via Suzuki-Miyaura cross-coupling, prioritizing

regioselectivity and yield. It addresses common challenges such as protodeboronation of the

cyclopropyl donor and purification of basic pyridine derivatives.

Retrosynthetic Analysis
The most robust disconnection for this molecule is at the C4-C(cyclopropyl) bond. While

constructing the pyridine ring de novo is possible, it is atom-inefficient for this specific

substitution pattern.
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Target Molecule (TM): Methyl 4-cyclopropylnicotinate

Primary Disconnection: C4–C(sp3) bond.

Synthons: Methyl 4-halonicotinate (Electrophile) + Cyclopropylboronic acid (Nucleophile).

Strategic Selection: We utilize Methyl 4-chloronicotinate as the starting material. While the

bromo-analog is more reactive, the chloro-analog is significantly more cost-effective and

sufficiently reactive under modern catalytic conditions. The ester moiety at C3 activates the C4

position toward oxidative addition, facilitating the reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
Reagents and Materials[1][2][3][4][5][6][7][8][9][10][11]
[12]

Reagent Equiv.[1][2][3] Role Critical Attribute

Methyl 4-

chloronicotinate
1.0 Substrate Purity >98%

Cyclopropylboronic

acid
1.5 Coupling Partner

Excess required due

to protodeboronation

risk

Pd(dppf)Cl₂ · CH₂Cl₂ 0.05 Catalyst

Robust against

pyridine poisoning; air

stable

K₃PO₄ (Tribasic) 3.0 Base

Anhydrous preferred

to minimize ester

hydrolysis

Toluene / Water (10:1) Solvent -

Biphasic system

promotes salt

solubility

Step-by-Step Methodology
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Pre-reaction Preparation: Ensure all glassware is oven-dried. Although the Suzuki reaction is

tolerant of moisture, the stability of the methyl ester dictates that we minimize water exposure

at high temperatures where possible, though a small amount is required for the catalytic cycle.

Step 1: Inertion Charge a 3-neck round-bottom flask with Methyl 4-chloronicotinate (1.0 equiv),

Cyclopropylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv). Evacuate and backfill with Nitrogen

(

) three times.

Step 2: Solvation and Catalyst Addition Add Toluene and Water (degassed). Stir to create a

suspension. Add the Pd(dppf)Cl₂ catalyst (5 mol%) quickly under a positive stream of

.

Scientist's Note: We use Pd(dppf)Cl₂ because bidentate ligands like dppf have a large bite

angle, accelerating the reductive elimination step which is often rate-limiting for sterically

demanding couplings.

Step 3: Reaction Heat the mixture to 90°C for 12–16 hours.

Monitoring: Check via LC-MS or TLC (50% EtOAc/Hexane). Look for the disappearance of

the starting chloride (

) and appearance of the product (

, stains UV active).

Troubleshooting: If conversion stalls, add an additional 0.2 equiv of boronic acid and 1 mol%

catalyst. Cyclopropylboronic acid is prone to protodeboronation (forming cyclopropane gas),

reducing the effective concentration of the nucleophile.

Step 4: Workup (The "Pyridine Challenge") Pyridines are basic and polar, often making

extraction difficult.

Cool to room temperature.

Filter through a pad of Celite to remove Palladium black. Wash with EtOAc.[3][4]
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Dilute filtrate with water. Extract aqueous layer 3x with EtOAc.[3]

Critical Step: Wash combined organics with Brine followed by 5% NaHCO₃. Avoid acidic

washes, which will protonate the pyridine nitrogen and trap the product in the aqueous

phase.

Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification Purify via Flash Column Chromatography (SiO₂).

Gradient: 0%

40% EtOAc in Hexanes.

Note: The product is an oil that may solidify upon standing at -20°C.

Process Visualization[6][9]
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Start: Methyl 4-chloronicotinate

Add: Cyclopropylboronic acid (1.5 eq)
Base: K3PO4 (3.0 eq)

Cat: Pd(dppf)Cl2 (5 mol%)

Heat: 90°C, 16h
Solvent: Toluene/H2O

QC: LC-MS/TLC
Conversion > 95%?

Add: 0.2 eq Boronic Acid
+ 1 mol% Pd

No

Workup:
1. Filter (Celite)

2. Extract (EtOAc)
3. Wash (NaHCO3)

Yes

Purification:
Flash Chromatography

(Hex/EtOAc)

Final Product:
Methyl 4-cyclopropylnicotinate

Click to download full resolution via product page

Figure 1: Decision-tree workflow for the synthesis of Methyl 4-cyclopropylnicotinate.
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Mechanistic Insight
Understanding the catalytic cycle is vital for troubleshooting. The Suzuki coupling involves

three main stages. For this specific substrate (an electron-deficient heteroaryl chloride), the

Oxidative Addition is facilitated by the electron-withdrawing ester group. However, the

Transmetallation is sensitive to the quality of the boronic acid.

Pd(0)L2
Active Catalyst

Oxidative Addition
(Ar-Pd-Cl)

+ Ar-Cl

Base Activation
(Ar-Pd-OH)

+ OH-

Transmetallation
(Ar-Pd-Cp)

+ Cp-B(OH)2

Reductive Elimination
(Product Release)

- Product

Click to download full resolution via product page

Figure 2: Simplified Suzuki-Miyaura catalytic cycle for heteroaryl coupling.

Characterization Data
The following data represents the expected spectroscopic signature for Methyl 4-
cyclopropylnicotinate.

Nuclear Magnetic Resonance (NMR)[5][13][14][15][16]
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1H NMR (400 MHz, CDCl₃): The cyclopropyl group induces a unique upfield shift, while the

pyridine protons show characteristic splitting.

Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

8.95 Singlet (s) 1H C2-H

Deshielded by N

and Ester; most

downfield.

8.48
Doublet (d, J=5.2

Hz)
1H C6-H -proton to

Nitrogen.

6.85
Doublet (d, J=5.2

Hz)
1H C5-H -proton; shielded

relative to others.

3.92 Singlet (s) 3H -OCH₃

Methyl ester

characteristic

peak.

2.65 Multiplet (m) 1H Cp-CH

Methine proton

of cyclopropyl

ring.

1.15 – 1.05 Multiplet (m) 2H Cp-CH₂

High-field

cyclopropyl

methylene.

0.85 – 0.75 Multiplet (m) 2H Cp-CH₂

High-field

cyclopropyl

methylene.

13C NMR (100 MHz, CDCl₃): Key peaks: Carbonyl (~166 ppm), Pyridine C2 (~152 ppm),

Pyridine C6 (~150 ppm), Cyclopropyl CH (~13 ppm), Cyclopropyl CH₂ (~9 ppm).

Mass Spectrometry (LC-MS)
Molecular Formula:
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Molecular Weight: 177.20 g/mol

Observed Ion:

(ESI Positive Mode)

Fragmentation: Loss of -OMe (31) or -COOMe (59) is common in high-energy collision.

Safety and Handling
Pyridines: Many pyridine derivatives are volatile and possess unpleasant odors. Handle in a

fume hood. They are also potential skin irritants.

Boronic Acids: Generally low toxicity, but cyclopropylboronic acid can degrade to release

cyclopropane, a flammable gas, if subjected to strong acids.

Palladium Residues: Heavy metal waste must be segregated. The Celite pad from filtration

contains Pd and should be disposed of as solid hazardous waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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